molecular formula C22H20N4O4S B11367279 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11367279
M. Wt: 436.5 g/mol
InChI Key: LEGUKXCAHFSGIB-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiadiazole ring, a benzodioxole moiety, and a pyrrolidinone group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Synthesis of the Pyrrolidinone Group: This involves the cyclization of a suitable amine with a diketone.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled with the benzodioxole derivative using amide bond formation techniques.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole and pyrrolidinone moieties.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide shares similarities with other thiadiazole and benzodioxole derivatives.
  • Compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and ethyl acetoacetate exhibit comparable reactivity and applications.

Uniqueness:

  • The unique combination of the thiadiazole, benzodioxole, and pyrrolidinone groups in this compound distinguishes it from other compounds.
  • This structural uniqueness contributes to its diverse chemical properties and potential applications in various fields.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H20N4O4S/c1-12-3-5-16(7-13(12)2)26-10-15(9-19(26)27)21-24-25-22(31-21)23-20(28)14-4-6-17-18(8-14)30-11-29-17/h3-8,15H,9-11H2,1-2H3,(H,23,25,28)

InChI Key

LEGUKXCAHFSGIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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